(Z)-3-(1-benzylpyrazol-4-yl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide
Description
(Z)-3-(1-Benzylpyrazol-4-yl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide is a synthetic small molecule characterized by a 2-cyanopropenamide backbone substituted with a 1-benzylpyrazol-4-yl group at the α-position and an N-(2-bromophenyl)amide moiety. The Z-configuration of the double bond is critical for its stereoelectronic properties.
Key structural attributes:
- Benzylpyrazole moiety: Contributes π-π stacking interactions and metabolic stability.
- Cyanopropenamide core: Offers rigidity and hydrogen-bonding capacity .
Properties
IUPAC Name |
(Z)-3-(1-benzylpyrazol-4-yl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O/c21-18-8-4-5-9-19(18)24-20(26)17(11-22)10-16-12-23-25(14-16)13-15-6-2-1-3-7-15/h1-10,12,14H,13H2,(H,24,26)/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJSSBQCQAOYJU-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)C=C(C#N)C(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)/C=C(/C#N)\C(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(1-benzylpyrazol-4-yl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide typically involves multi-step organic reactions One common method starts with the preparation of the benzylpyrazole intermediate, which is then coupled with a bromophenyl derivative
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent control of reaction parameters to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(1-benzylpyrazol-4-yl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(1-benzylpyrazol-4-yl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its potential therapeutic applications.
Medicine
In medicine, (Z)-3-(1-benzylpyrazol-4-yl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide is investigated for its pharmacological properties. Studies may focus on its efficacy as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-3-(1-benzylpyrazol-4-yl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The following compounds share structural or functional similarities with the target molecule:
Key Observations:
Role of Halogenated Aryl Groups: The 2-bromophenyl group in the target compound and T131/T132 may enhance binding to hydrophobic pockets in biological targets, as seen in compound 12d’s potency against leukemia cells .
Heterocyclic Moieties :
- The benzylpyrazole in the target compound offers a distinct π-system compared to T131/T132’s thiazole or pyrimidine, which could influence solubility and kinase selectivity .
- Compound 12d’s pyridinylpyrimidine group is critical for ATP-competitive inhibition in kinases, suggesting that the target’s benzylpyrazole may occupy a similar niche .
Cyanopropenamide vs. Acrylamide Backbones: The cyanopropenamide core (target and Enamine compound) introduces a strong electron-withdrawing group (cyano), stabilizing the double bond and enhancing metabolic resistance compared to acrylamide derivatives like 12d .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
